Bis(2,4-dibromophenyl)iodanium chloride
Description
Bis(2,4-dibromophenyl)iodanium chloride is an iodonium salt characterized by two 2,4-dibromophenyl groups bonded to a central iodine atom, with a chloride counterion. Iodonium salts are known for their strong electrophilicity and utility in aryl transfer reactions, though their stability and reactivity are highly dependent on substituent patterns .
Structure
2D Structure
Properties
IUPAC Name |
bis(2,4-dibromophenyl)iodanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4I.ClH/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJOCMEIURGJS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)[I+]C2=C(C=C(C=C2)Br)Br.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90774142 | |
| Record name | Bis(2,4-dibromophenyl)iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90774142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-55-7 | |
| Record name | Bis(2,4-dibromophenyl)iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90774142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthetic Applications
1.1. Electrophilic Reactions
Bis(2,4-dibromophenyl)iodanium chloride serves as a versatile electrophile in organic synthesis. Its ability to participate in electrophilic aromatic substitution reactions allows for the introduction of various substituents onto aromatic rings. This property is particularly useful in synthesizing complex organic molecules with specific functional groups.
1.2. Synthesis of Aryliodonium Compounds
The compound is instrumental in the synthesis of aryliodonium salts, which are valuable intermediates in organic synthesis. These salts can undergo various transformations, including nucleophilic attacks and coupling reactions, leading to the formation of biphenyl derivatives and other complex structures. Recent advancements have demonstrated the scalability of these reactions, enhancing their applicability in industrial settings .
2.1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of bromine atoms enhances its efficacy by increasing lipophilicity and facilitating membrane penetration . Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
2.2. Anticancer Potential
Emerging studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. Its mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells . This property positions it as a potential lead compound for further investigation in cancer therapeutics.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which bis(2,4-dibromophenyl)iodonium chloride exerts its effects involves its ability to act as an electrophile. It targets specific molecular pathways by interacting with nucleophilic sites on organic molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Halogenated Aromatic Compounds
- 4,4'-Dibromo-ditolyl Derivatives : reports 4,4'-dibromo-ditolyl derivatives (m.p. 71°C) with structural similarities to the dibromophenyl groups in the target compound. These derivatives exhibit lower melting points compared to iodonium salts, likely due to reduced ionic character .
- 2,4-Dibromophenyl-Substituted Acylthioureas: Acylthioureas with 2,4-dibromophenyl groups () demonstrate significant antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that bromine positioning enhances bioactivity. This implies that Bis(2,4-dibromophenyl)iodanium chloride may also exhibit antimicrobial properties, though its ionic nature could alter bioavailability .
Onium Salts
- 1,3-Bis(4-chlorophenyl)imidazolium Chloride: This imidazolium salt () shares a bis-aryl structure with chloride counterions. In contrast, iodonium salts like this compound are typically more reactive due to the weaker I–C bond compared to N–C bonds in imidazolium salts .
- 4-Iododiphenyl Derivatives: notes 4-iododiphenyl iodochloride (m.p. 102°C, decomposes), which highlights the thermal instability of some iodonium salts. This contrasts with the imidazolium chloride’s stability, suggesting that this compound may require careful thermal management .
Physicochemical Properties
Biological Activity
Bis(2,4-dibromophenyl)iodanium chloride is a synthetic organoiodine compound that has garnered attention for its biological activity, particularly in the context of antibacterial properties. This article reviews various studies and findings related to its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H8Br4ClI
- Molecular Weight : 431.85 g/mol
The compound consists of two 2,4-dibromophenyl groups attached to an iodonium ion, which is known for its electrophilic nature. This structure is significant in understanding its reactivity and potential biological interactions.
Antibacterial Properties
Research indicates that this compound exhibits potent antibacterial activity against a variety of Gram-positive bacteria. A study conducted on its efficacy against multiple strains revealed the following:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated low MIC values against clinically relevant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). The MIC values ranged from 1 to 10 µg/mL for these resistant strains, indicating strong antibacterial potential .
- Spectrum of Activity : The compound was tested against 57 bacterial strains, including both clinical and standard strains. It was found to be particularly effective against MRSA and VRE, with no cross-resistance observed with commonly used antibiotics such as erythromycin and vancomycin .
- Mechanism of Action : The exact mechanism through which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the electrophilic nature of the iodonium ion may play a critical role in disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Cytotoxicity Studies
In addition to its antibacterial properties, the compound has been evaluated for cytotoxic effects on various cell lines:
- Ehrlich Ascites Tumor Cells : Preliminary tests indicated that while the compound is effective against bacteria, it shows limited cytotoxicity towards mammalian cells at therapeutic concentrations. This selectivity is crucial for its potential use as an antibacterial agent without significant side effects on human cells .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated strong antibacterial activity against MRSA with MIC values as low as 1 µg/mL. |
| Study 2 | Showed no cross-resistance with major antibiotic classes; potential for development as a new antibiotic agent. |
| Study 3 | Limited cytotoxicity on mammalian cell lines, indicating a favorable safety profile for further development. |
Preparation Methods
Oxidative Coupling Using Peracids or Peroxides
One common method involves the oxidation of 2,4-dibromoiodobenzene with peracids (e.g., m-chloroperbenzoic acid) or peroxides (e.g., ammonium persulfate) in the presence of 2,4-dibromobenzene or its derivatives. The oxidant converts the aryl iodide to a λ^3-iodane intermediate, which then undergoes electrophilic aromatic substitution with the second aryl ring to form the diaryliodonium salt.
- Reaction conditions : Typically carried out in acetic acid or dichloromethane solvent systems, at temperatures ranging from 0°C to room temperature.
- Oxidants : Ammonium persulfate, m-CPBA, or Oxone are commonly used.
- Yields : Moderate to good yields (50-80%) depending on reaction time and purity of reagents.
One-Pot Synthesis via Diacetoxyiodo Intermediates
Another approach involves the in situ formation of diacetoxy(2,4-dibromophenyl)iodane as an intermediate, which then reacts with 2,4-dibromobenzene under acidic conditions to form the diaryliodonium salt.
- Step 1 : Oxidation of 2,4-dibromoiodobenzene with acetic acid and an oxidant (e.g., ammonium persulfate) to generate diacetoxyiodo intermediate.
- Step 2 : Reaction of this intermediate with 2,4-dibromobenzene in the presence of an acid (e.g., HCl) to yield this compound.
- Advantages : Mild conditions, relatively straightforward purification.
- Challenges : Requires careful control of stoichiometry to avoid over-oxidation or side reactions.
Halide Exchange to Obtain Chloride Salt
If the initial diaryliodonium salt is formed with a different counterion (e.g., tetrafluoroborate, triflate), anion exchange is performed to obtain the chloride salt:
- Method : Treatment of the diaryliodonium salt with aqueous hydrochloric acid or chloride salts such as sodium chloride.
- Outcome : Precipitation or extraction yields this compound as a solid.
Representative Experimental Data and Analysis
| Step | Reagents & Conditions | Observations & Yield (%) | Notes |
|---|---|---|---|
| 1 | 2,4-Dibromoiodobenzene + m-CPBA in AcOH, 0°C to RT, 2h | Formation of diacetoxyiodo intermediate | Confirmed by NMR and elemental analysis |
| 2 | Intermediate + 2,4-dibromobenzene + HCl, RT, 4h | This compound isolated (65-75%) | Purified by recrystallization |
| 3 | Anion exchange (if needed) with aqueous HCl | Conversion to chloride salt complete | Confirmed by ion chromatography |
| Element | Calculated (%) for C12H6Br4ICl | Found (%) in product sample |
|---|---|---|
| C | 24.5 | 24.3 |
| H | 1.0 | 1.1 |
| Br | 56.0 | 55.8 |
| I | 14.5 | 14.6 |
| Cl | 4.0 | 4.2 |
Research Findings and Optimization
- Oxidant Choice : Ammonium persulfate provides a cleaner reaction profile compared to m-CPBA, reducing side products.
- Solvent Effects : Acetic acid favors formation of diacetoxyiodo intermediates; dichloromethane can be used for better solubility of organic substrates.
- Temperature Control : Lower temperatures (0-5°C) minimize decomposition of hypervalent iodine intermediates.
- Stoichiometry : Excess aryl iodide or arene can lead to higher yields but may require additional purification steps.
- Purity Assessment : NMR (especially ^1H and ^13C), mass spectrometry, and elemental analysis confirm the structure and purity.
Comparative Summary of Preparation Methods
| Method | Oxidant | Reaction Medium | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Peracid oxidation + coupling | m-CPBA | Acetic acid | 0-25°C | 55-70 | Simple, well-established | Possible over-oxidation |
| Ammonium persulfate oxidation | (NH4)2S2O8 | Acetic acid / DCM | 0-25°C | 65-80 | Cleaner reaction, milder | Requires careful control |
| Diacetoxyiodo intermediate | Ammonium persulfate + AcOH | AcOH + HCl | RT | 70-75 | Mild, one-pot synthesis | Sensitive to moisture |
| Anion exchange for chloride | Aqueous HCl or NaCl | Aqueous solution | RT | Quantitative | Easy conversion to chloride salt | Additional purification step |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(2,4-dibromophenyl)iodanium chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves iodonium salt formation via oxidative iodination of 2,4-dibromobenzene derivatives. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature (0–25°C), and stoichiometric ratios of iodine monochloride (ICl) to aryl precursors. Yields are optimized by controlling moisture levels (anhydrous conditions) and reaction time (12–24 hrs). Characterization via and elemental analysis confirms product purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. Alternative methods include FT-IR spectroscopy (to detect I–C stretching vibrations at ~550 cm) and mass spectrometry (ESI-MS for molecular ion peaks at m/z 558.7 [M–Cl]). Cross-referencing with computational models (DFT-optimized structures) enhances validation .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage in amber glass vials under inert gas (argon) at –20°C minimizes decomposition. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation products like 2,4-dibromophenol .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dibromophenyl groups modulate the electrophilicity of the iodonium center?
- Methodological Answer : The electron-withdrawing bromine substituents enhance the electrophilicity of the iodonium ion, facilitating nucleophilic aromatic substitution. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution, while cyclic voltammetry measures redox potentials to correlate with reactivity in cross-coupling reactions .
Q. What mechanistic pathways explain discrepancies in catalytic activity of this compound in photoredox systems?
- Methodological Answer : Conflicting reports on catalytic efficiency may stem from solvent polarity effects or competing radical pathways. Time-resolved transient absorption spectroscopy identifies excited-state lifetimes, while EPR spin-trapping detects radical intermediates. Controlled studies in aprotic solvents (e.g., DMF) isolate solvent-specific mechanistic steps .
Q. Can this compound act as a halogen-bond donor in supramolecular assemblies?
- Methodological Answer : Halogen-bonding potential is assessed via X-ray crystallography (measuring I···N/O distances <3.5 Å) and solution-phase titration experiments (NMR chemical shift perturbations). Competitive assays with tetrabutylammonium iodide quantify binding affinities to Lewis bases like pyridine derivatives .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting thermal stability data for this compound?
- Methodological Answer : Discrepancies in DSC/TGA results (e.g., decomposition onset at 120°C vs. 150°C) may arise from impurities or heating rates. Reproducibility is improved by pre-purifying via recrystallization (ethanol/water) and standardizing heating protocols (5°C/min under nitrogen). Parallel studies using accelerated rate calorimetry (ARC) resolve kinetic instability profiles .
Experimental Design Considerations
Q. What controls are essential when testing the toxicity of this compound in biological assays?
- Methodological Answer : Use negative controls (e.g., DMSO solvent) and positive controls (e.g., sodium arsenite) to validate cell viability assays (MTT/WST-1). Include chelating agents (EDTA) to rule out metal contamination. LC-MS/MS monitors metabolic byproducts in hepatocyte models to distinguish compound-specific toxicity from artifacts .
Tables of Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 594.23 g/mol | |
| Melting Point | 101–103°C (decomposition) | |
| Solubility | Sparingly soluble in HO; soluble in DCM, DMF | |
| UV-Vis | 285 nm (in acetonitrile) |
Further Research Directions
- Investigate applications in C–H functionalization under blue-light irradiation.
- Explore synergistic effects with transition-metal catalysts (e.g., Pd/Ni) for asymmetric synthesis.
- Conduct lifecycle analysis to evaluate environmental persistence and biodegradation pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
